molecular formula C11H9N3O3 B11876269 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid

3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid

Cat. No.: B11876269
M. Wt: 231.21 g/mol
InChI Key: YIUCYFKWLBEPGA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid typically involves the reaction of 2-amino pyrimidine with a corresponding acid in the presence of coupling agents such as EDC.HCl and DMAP in dichloromethane as a solvent. The reaction is stirred overnight at 50°C to yield the desired product .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit quorum sensing in bacteria, thereby preventing biofilm formation and reducing bacterial resistance . The compound’s effects are mediated through its binding to target proteins, disrupting their normal function and leading to the desired biological outcomes.

Comparison with Similar Compounds

    2-Amino-6-hydroxypyrimidine: Shares the pyrimidine core but lacks the benzoic acid moiety.

    4-Aminobenzoic acid: Contains the benzoic acid structure but differs in the position and type of substituents.

Uniqueness: 3-(2-Amino-6-hydroxypyrimidin-4-yl)benzoic acid is unique due to its combined pyrimidine and benzoic acid structures, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

3-(2-amino-6-oxo-1H-pyrimidin-4-yl)benzoic acid

InChI

InChI=1S/C11H9N3O3/c12-11-13-8(5-9(15)14-11)6-2-1-3-7(4-6)10(16)17/h1-5H,(H,16,17)(H3,12,13,14,15)

InChI Key

YIUCYFKWLBEPGA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=CC(=O)NC(=N2)N

Origin of Product

United States

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